(alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester
Description
(alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester is a chiral tert-butyl ester derivative featuring a hydroxy group at the alpha position of the benzenebutanoic acid backbone. Its stereochemistry (R-configuration at the alpha carbon) and tert-butyl ester protection make it a valuable intermediate in organic synthesis, particularly for controlled deprotection in pharmaceutical and polymer applications.
Properties
IUPAC Name |
tert-butyl (2R)-2-hydroxy-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8,12,15H,9-10H2,1-3H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVGMSZRMOLZLF-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237844 | |
| Record name | 1,1-Dimethylethyl (αR)-α-hydroxybenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138333-11-6 | |
| Record name | 1,1-Dimethylethyl (αR)-α-hydroxybenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138333-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (αR)-α-hydroxybenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually require refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved through the transesterification of β-keto esters. This method involves the reaction of β-keto esters with tert-butyl alcohol in the presence of a catalyst, such as sodium or potassium tert-butoxide . The process is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used to substitute the tert-butyl ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
(alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavorings, and other fine chemicals
Mechanism of Action
The mechanism of action of (alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These interactions can affect the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Key Attributes :
- Functional Groups : Tert-butyl ester (protecting group), hydroxy group (α-position), aromatic benzene ring.
- Stereochemical Significance : The (alphaR) configuration influences reactivity and biological interactions.
- Applications: Potential use in lithography (due to tert-butyl ester thermal stability) , drug synthesis (as seen in cenobamate derivatives) , and polymer platforms .
Comparison with Similar Compounds
This section compares (alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester with structurally related tert-butyl esters, focusing on molecular properties, stability, and applications.
Structural and Functional Group Comparisons
Table 1: Molecular Properties of Selected tert-Butyl Esters
*Estimated based on structural analogs.
Key Observations :
The amino-hydroxy analog () exhibits hydrogen-bonding capabilities, enhancing solubility but complicating deprotection steps .
Thermal Stability :
- Polymers like MA20 (tert-butyl methacrylate) decompose via oxidative degradation (125 kJ/mol activation energy), while analogs with simpler ester groups (e.g., A20 in ) show lower activation energies (116 kJ/mol) due to direct ester cleavage . This suggests that the hydroxy-substituted ester may exhibit intermediate stability.
Applications :
- The trifluoromethyl sulfonyl derivative () is suited for electrophilic reactions, while the hydroxy variant may serve as a protected intermediate in drug synthesis.
- Lithography applications () highlight tert-butyl esters’ utility in generating carboxylate patterns, with narrower line widths (~21 nm) achieved using thermally stable esters .
Table 2: Hazard Profiles of Selected Esters
*Inferred from analogous tert-butyl esters.
Notes:
Biological Activity
(alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester, identified by its CAS number 138333-11-6, is an organic compound classified as an ester. This compound features a hydroxy group and a tert-butyl ester group, which contribute to its unique biological properties. Understanding its biological activity is essential for its applications in chemistry and biology, including potential therapeutic uses.
The synthesis of (alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol, often catalyzed by strong acids such as sulfuric acid. The reaction conditions usually require refluxing in organic solvents like dichloromethane or toluene.
| Property | Value |
|---|---|
| Molecular Formula | C13H18O3 |
| Molar Mass | 222.28 g/mol |
| Appearance | Colorless to yellowish liquid |
| Solubility | Soluble in organic solvents |
| Storage Conditions | Store at room temperature |
The biological activity of (alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrolysis. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These interactions significantly influence the compound’s reactivity and biological activity.
Biological Activity
Research indicates that (alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester exhibits a range of biological activities:
- Antioxidant Activity : The hydroxy group contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Studies have suggested that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders.
Case Studies and Research Findings
Several studies have investigated the biological effects of (alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester:
- Antioxidant Studies : A study demonstrated that the compound effectively reduced oxidative stress markers in vitro, indicating its potential use in formulations aimed at preventing oxidative damage.
- Anti-inflammatory Research : In animal models, administration of (alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester resulted in decreased levels of pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory properties.
- Enzyme Activity Modulation : Research has shown that this compound can inhibit specific enzymes involved in lipid metabolism, which may be beneficial in treating hyperlipidemia.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Decreases cytokine levels | |
| Enzyme inhibition | Modulates lipid metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
